molecular formula C15H16ClNO2 B13032313 (R)-3-([1,1'-Biphenyl]-4-YL)-2-aminopropanoic acid hcl

(R)-3-([1,1'-Biphenyl]-4-YL)-2-aminopropanoic acid hcl

Cat. No.: B13032313
M. Wt: 277.74 g/mol
InChI Key: ZUZSOLFZHJQIAX-PFEQFJNWSA-N
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Description

®-3-([1,1’-Biphenyl]-4-YL)-2-aminopropanoic acid hydrochloride is a chiral amino acid derivative. This compound is of interest due to its potential applications in medicinal chemistry and as a building block in organic synthesis. The presence of the biphenyl group imparts unique chemical properties, making it a valuable compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-([1,1’-Biphenyl]-4-YL)-2-aminopropanoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available biphenyl derivatives and amino acid precursors.

    Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.

    Coupling Reactions: The biphenyl group is coupled with the amino acid backbone using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-3-([1,1’-Biphenyl]-4-YL)-2-aminopropanoic acid hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the biphenyl moiety, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the amino group or the biphenyl ring, resulting in various reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl quinones, while reduction can produce biphenyl amines.

Scientific Research Applications

Chemistry

In chemistry, ®-3-([1,1’-Biphenyl]-4-YL)-2-aminopropanoic acid hydrochloride is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can be used to study protein-ligand interactions, enzyme kinetics, and receptor binding. Its chiral nature makes it valuable for investigating stereoselective biological processes.

Medicine

In medicine, ®-3-([1,1’-Biphenyl]-4-YL)-2-aminopropanoic acid hydrochloride has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific receptors or enzymes, particularly in the treatment of neurological disorders.

Industry

Industrially, this compound can be employed in the production of specialty chemicals, agrochemicals, and materials science. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of ®-3-([1,1’-Biphenyl]-4-YL)-2-aminopropanoic acid hydrochloride involves its interaction with specific molecular targets. The biphenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the amino acid moiety can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-([1,1’-Biphenyl]-4-YL)-2-aminopropanoic acid hydrochloride: The enantiomer of the compound, which may exhibit different biological activities due to its stereochemistry.

    3-([1,1’-Biphenyl]-4-YL)-2-aminopropanoic acid: The non-chiral version of the compound, lacking the hydrochloride salt form.

    4-Biphenylalanine:

Uniqueness

®-3-([1,1’-Biphenyl]-4-YL)-2-aminopropanoic acid hydrochloride is unique due to its chiral nature and the presence of the biphenyl group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H16ClNO2

Molecular Weight

277.74 g/mol

IUPAC Name

(2R)-2-amino-3-(4-phenylphenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C15H15NO2.ClH/c16-14(15(17)18)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12;/h1-9,14H,10,16H2,(H,17,18);1H/t14-;/m1./s1

InChI Key

ZUZSOLFZHJQIAX-PFEQFJNWSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C[C@H](C(=O)O)N.Cl

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)N.Cl

Origin of Product

United States

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